![molecular formula C24H21N3O4S B2580791 N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1797761-93-3](/img/structure/B2580791.png)
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as BTPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . Their ability to protect metals from corrosion makes them valuable in various applications, such as coatings for pipelines, storage tanks, and metal structures.
- Thiophene-mediated molecules play a crucial role in the advancement of organic semiconductors . These materials are essential for electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
- Thiophene-containing compounds exhibit diverse pharmacological properties:
- Anticancer : Some thiophene-based molecules possess anticancer activity .
- Anti-inflammatory : Certain derivatives show anti-inflammatory effects .
- Antimicrobial : Thiophenes have demonstrated antimicrobial properties .
- Antihypertensive : Other compounds exhibit antihypertensive effects .
- Anti-atherosclerotic : Thiophenes may contribute to preventing atherosclerosis .
- Notable drugs with thiophene frameworks include:
- Condensation reactions, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are significant for obtaining thiophene derivatives . These methods allow the synthesis of aminothiophenes and other functionalized compounds.
Corrosion Inhibition
Organic Semiconductors
Pharmacological Properties
Drug Examples
Synthetic Methods
properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c28-21-10-5-13-27(21)18-9-4-8-17(14-18)26-24(31)23(30)25-15-19-11-12-20(32-19)22(29)16-6-2-1-3-7-16/h1-4,6-9,11-12,14H,5,10,13,15H2,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIXGUDZNRDSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.